5-[4-(Methylthio)phenyl]-1H-tetrazole 5-[4-(Methylthio)phenyl]-1H-tetrazole
Brand Name: Vulcanchem
CAS No.: 138689-79-9
VCID: VC21254410
InChI: InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
SMILES: CSC1=CC=C(C=C1)C2=NNN=N2
Molecular Formula: C8H8N4S
Molecular Weight: 192.24 g/mol

5-[4-(Methylthio)phenyl]-1H-tetrazole

CAS No.: 138689-79-9

Cat. No.: VC21254410

Molecular Formula: C8H8N4S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Methylthio)phenyl]-1H-tetrazole - 138689-79-9

Specification

CAS No. 138689-79-9
Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
IUPAC Name 5-(4-methylsulfanylphenyl)-2H-tetrazole
Standard InChI InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Standard InChI Key BKSCIIVDHYXBRU-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=NNN=N2
Canonical SMILES CSC1=CC=C(C=C1)C2=NNN=N2

Introduction

Chemical Structure and Properties

5-[4-(Methylthio)phenyl]-1H-tetrazole consists of a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, with a 4-(methylthio)phenyl group attached to the carbon of the tetrazole ring. This structure contributes to its unique chemical behavior and biological activities.

Chemical Identifiers

ParameterValue
CAS Number138689-79-9
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
InChI KeyBKSCIIVDHYXBRU-UHFFFAOYSA-N
PubChem CID4772872
IUPAC Name5-(4-methylsulfanylphenyl)-2H-tetrazole

Table 1: Chemical identifiers of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Physical Properties

The compound exhibits specific physical characteristics that are important for its handling, purification, and application:

PropertyValue
Physical StateSolid
Melting Point214-215°C
AppearanceCrystalline solid
Purity (Commercial)Typically 95-99%

Table 2: Physical properties of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Structural Features

The compound features a tetrazole ring, which is a nitrogen-rich heterocycle known for its acidic properties. The methylthio group attached to the phenyl ring enhances its chemical reactivity and solubility properties. This combination creates a molecule with unique chemical behavior and potential for various applications in organic synthesis and medicinal chemistry .

Synthesis Methods

The preparation of 5-[4-(Methylthio)phenyl]-1H-tetrazole typically follows established synthetic routes for tetrazole-containing compounds.

Common Synthetic Routes

The most common approach for synthesizing this compound involves the reaction of 4-(methylthio)phenylhydrazine with sodium azide under acidic conditions. The reaction progresses through the formation of a diazonium salt intermediate, which subsequently undergoes cyclization to form the tetrazole ring.

Protection and Deprotection Strategies

During the synthesis of compounds containing the 5-(biphenyl-2-yl)tetrazole moiety (such as sartan drugs), the protection and deprotection of the tetrazole N-atom are essential steps. Similar strategies might be applicable to the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole derivatives .

Purification Methods

The compound can be purified using recrystallization techniques, typically achieving a purity of 95-99% for commercial preparations. Analytical techniques such as liquid chromatography are employed to determine the purity and identify potential impurities .

Applications in Medicinal Chemistry

The combination of a tetrazole ring with a functionalized phenyl group makes 5-[4-(Methylthio)phenyl]-1H-tetrazole potentially valuable in various medicinal applications.

Pharmaceutical Development

Tetrazole derivatives, including 5-[4-(Methylthio)phenyl]-1H-tetrazole, have shown potential in pharmaceutical applications due to their biological activities. The compound may serve as a building block or intermediate in the synthesis of more complex pharmaceutically active compounds .

Chemical Reactivity

The reactivity of 5-[4-(Methylthio)phenyl]-1H-tetrazole is influenced by both the tetrazole ring and the methylthio-substituted phenyl group.

Tetrazole Ring Reactions

The tetrazole ring in this compound can participate in various reactions:

  • Nucleophilic substitutions

  • Cycloadditions

  • Acid-base reactions (the tetrazole ring is weakly acidic)

  • Metal coordination (through nitrogen atoms)

Methylthio Group Reactions

The methylthio group can undergo reactions such as:

  • Oxidation to sulfoxide or sulfone derivatives

  • Nucleophilic substitution reactions

  • Metal-catalyzed coupling reactions

Research Applications

Antimicrobial Studies

Tetrazole derivatives have been investigated for their antimicrobial properties. Research on compounds structurally similar to 5-[4-(Methylthio)phenyl]-1H-tetrazole has demonstrated activity against various microorganisms, including:

OrganismActivity
Enterococcus faecalisModerate inhibition
Staphylococcus aureusModerate to significant inhibition
Escherichia coliModerate inhibition
Candida albicansAntifungal activity
Pseudomonas aeruginosaLimited inhibition

Table 3: Antimicrobial activity of similar tetrazole derivatives

Structure-Activity Relationships

Studies on tetrazole derivatives indicate that structural modifications can significantly impact their biological activities. For tetrazolo[1,5-c]quinazoline-5-thione derivatives, shortening the dialkyl amino fragment has been shown to:

  • Moderately decrease antimicrobial activity against Enterococcus faecalis

  • Increase activity against Staphylococcus aureus and Escherichia coli

  • Enhance antifungal activity against Candida albicans

These findings suggest that structural modifications to 5-[4-(Methylthio)phenyl]-1H-tetrazole might similarly alter its biological profile, offering potential for the development of derivatives with enhanced properties.

ParameterTypical Values
Purity95-99%
Available Quantities100 mg to 5 g
Price Range (2025)€29.00 for 100 mg (approximate)
Estimated DeliveryVariable by supplier

Table 4: Commercial specifications for 5-[4-(Methylthio)phenyl]-1H-tetrazole

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